molecular formula C26H12N4O2 B1585388 3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione CAS No. 4216-02-8

3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione

Cat. No.: B1585388
CAS No.: 4216-02-8
M. Wt: 412.4 g/mol
InChI Key: YMEPVPIIHONYLV-UHFFFAOYSA-N
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Description

Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione is a complex organic compound with the molecular formula C26H12N4O2. It is known for its unique structure, which includes multiple fused aromatic rings and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursor molecules under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione exerts its effects is primarily through its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cellular processes and potentially leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione is unique due to its specific arrangement of fused aromatic rings and nitrogen atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as DNA intercalation and coordination chemistry .

Properties

IUPAC Name

3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12N4O2/c31-25-15-11-12-16-22-14(24-28-18-6-2-4-8-20(18)30(24)26(16)32)10-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEPVPIIHONYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC=C8N7C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063360
Record name Algol Bordeaux RR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4216-02-8
Record name Pigment Red 194
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4216-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisbenzimidazo(2,1-b:1',2'-j)benzo(lmn)(3,8)phenanthroline-6,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004216028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Algol Bordeaux RR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Reactant of Route 2
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Reactant of Route 3
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Reactant of Route 4
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Reactant of Route 5
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Reactant of Route 6
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Customer
Q & A

Q1: How does the molecular structure of trans-Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]- phenanthroline-6,9-dione (Pigment Orange 43) compare to its cis isomer (Pigment Red 194), and how might this relate to their color differences?

A: Pigment Orange 43 (trans isomer) and Pigment Red 194 (cis isomer) are closely related compounds with distinct colors. Research reveals that Pigment Orange 43 is isomorphous with Pigment Red 194, indicating similar crystal structures []. Both structures feature planar molecules, but they differ in the arrangement of their substituents around the central core, leading to cis and trans configurations. These conformational differences likely contribute to the observed color variations, with the trans isomer appearing orange and the cis isomer exhibiting a reddish hue []. Further investigation is needed to fully elucidate the relationship between molecular conformation and color in these pigment compounds.

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